N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (Molecular Formula: C₂₂H₂₄N₄O₃S; Molecular Weight: 424.52 g/mol) is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a butylamino group at position 5 and a cyano group at position 4. The benzyl-methyl substitution on the sulfonamide nitrogen and the para-substituted oxazole-phenyl linkage define its structural uniqueness .
Properties
IUPAC Name |
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-4-14-24-22-20(15-23)25-21(29-22)18-10-12-19(13-11-18)30(27,28)26(2)16-17-8-6-5-7-9-17/h5-13,24H,3-4,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYIQMJGSAGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions, where a butylamine reacts with a suitable leaving group on the oxazole ring.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazole derivative in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as cyano or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and reactivity. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound is used as a tool to study biochemical pathways and molecular mechanisms in living organisms.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The most relevant structural analog identified is 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (D434-0816; Molecular Formula: C₂₄H₂₄N₄O₅S; Molecular Weight: 480.54 g/mol) . Both compounds share a 1,3-oxazole ring with cyano and amino substituents but differ in their sulfonamide and aromatic substituents.
Table 1: Comparative Structural Analysis
| Feature | Target Compound (D434-0970) | Analog (D434-0816) |
|---|---|---|
| Oxazole Substituents | 5-(butylamino)-4-cyano | 5-[(benzodioxol-5-yl)methylamino]-4-cyano |
| Sulfonamide Group | N-benzyl-N-methyl | Azepane-1-sulfonyl |
| Aromatic Linkage | Phenyl directly linked to oxazole | Phenyl linked to azepane-sulfonyl |
| Molecular Weight | 424.52 g/mol | 480.54 g/mol |
| Key Functional Groups | Butylamino, cyano, benzyl-methyl sulfonamide | Benzodioxol, azepane, cyano |
Implications of Structural Differences
Sulfonamide Flexibility : The azepane-sulfonyl group in D434-0816 introduces a seven-membered ring, likely enhancing conformational flexibility compared to the rigid N-benzyl-N-methyl substitution in the target compound. This could influence binding kinetics in biological systems .
Aromatic Interactions: The benzodioxol group in D434-0816 may improve π-π stacking interactions with aromatic residues in enzymes or receptors, whereas the butylamino group in the target compound could enhance solubility or alter metabolic stability .
Biological Activity
N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. Sulfonamides generally inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of this compound includes:
- A benzyl group
- An oxazole ring with a butylamino and cyano substituent
- A methyl group attached to the nitrogen in the sulfonamide
Antimicrobial Activity
Sulfonamides have been extensively studied for their antimicrobial properties. Recent studies have shown that derivatives similar to this compound exhibit significant antibacterial effects against various strains of bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 31 ± 0.12 | 7.81 |
| Compound B | S. aureus | 28 ± 0.10 | 10.00 |
| N-benzyl... | K. pneumoniae | 30 ± 0.15 | 8.00 |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency.
The mechanism by which sulfonamides exert their antimicrobial effects typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and reproduction.
Study on Antibacterial Efficacy
A study published in SciELO demonstrated that several sulfonamide derivatives were synthesized and evaluated for their antibacterial activity against clinically relevant strains, including E. coli and S. aureus. The results indicated that certain compounds exhibited potent activity comparable to traditional antibiotics like ciprofloxacin .
Neuroprotective Effects
Research has also indicated that compounds with similar structures may have neuroprotective properties. For instance, a study focused on JNK inhibitors revealed that certain sulfonamide derivatives could protect neuronal cells from apoptosis induced by serum deprivation . This suggests potential applications in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
